molecular formula C20H14ClNO5 B2412500 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate CAS No. 1105202-67-2

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2412500
CAS No.: 1105202-67-2
M. Wt: 383.78
InChI Key: MAWJYLSMCNQMEZ-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a chlorophenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. The benzofuran moiety can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

The isoxazole ring can be synthesized through metal-free synthetic routes, employing Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Another method involves the reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to scale up the reactions while ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced to form dihydroisoxazoles.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoxazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is unique due to the combination of benzofuran, isoxazole, and chlorophenoxy acetate groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-14-5-7-16(8-6-14)24-12-20(23)25-11-15-10-19(27-22-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWJYLSMCNQMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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